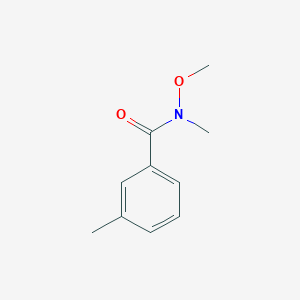

N-Methoxy-N,3-dimethylbenzamide

Vue d'ensemble

Description

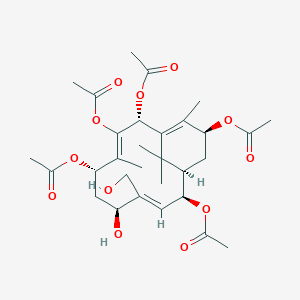

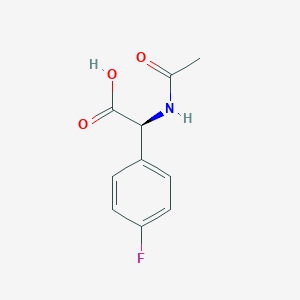

N-Methoxy-N,3-dimethylbenzamide is an N, N-disubstituted benzamide . It is also referred to as a Weinreb amide .

Synthesis Analysis

The synthesis of N-Methoxy-N,3-dimethylbenzamide involves a procedure where a solution of N-methoxy-N-methyl-4-bromo-3-methylbenzamide in dry tetrahydrofuran under argon, at -78° C, is treated dropwise over 15 minutes with diisobutylaluminium hydride.Molecular Structure Analysis

The molecular formula of N-Methoxy-N,3-dimethylbenzamide is C10H13NO2 . The InChI code is 1S/C10H13NO2/c1-8-5-4-6-9(7-8)10(12)11(2)13-3/h4-7H,1-3H3 .Chemical Reactions Analysis

N-Methoxy-N,3-dimethylbenzamide can form explosive mixtures with air on intense heating . Development of hazardous combustion gases or vapours is possible in the event of fire .Physical And Chemical Properties Analysis

N-Methoxy-N,3-dimethylbenzamide has a molecular weight of 179.22 . Its physical state is solid and it has a density of 0.984 g/mL at 25 °C .Applications De Recherche Scientifique

Electronic Properties and Molecular Interactions

Electronic Couplings and Hole Transfer : N,N'-dimethyl-(3-methoxy)benzamidinate, a related compound, demonstrates significant electronic properties. A study on ferrocenyl centers mediated by bis-ethynyl/butadiynyl diruthenium bridges with N,N'-dimethyl-(3-methoxy)benzamidinate shows efficient mediation of intramolecular hole transfer. This indicates potential applications in electronic and molecular devices (Xu et al., 2005).

Molecular Structure and Intermolecular Interactions : Another study focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, a similar compound, providing insights into the impact of intermolecular interactions on molecular geometry. Such studies are crucial for understanding and predicting the behavior of similar molecules in various environments (Karabulut et al., 2014).

Synthetic and Chemical Utility

Synthetic Applications : N,N-Dimethylbenzamide and its derivatives, closely related to N-Methoxy-N,3-dimethylbenzamide, have been used in synthetic chemistry. For instance, they react with vicinal cis-diols to form cyclic α-(dimethylamino)benzylidene acetals, demonstrating their utility as temporary protecting groups for vicinal diols and indirect, selective benzoylation and acetylation (Hanessian & Moralioglu, 1972).

Oxidation and Modification : In another study, the chemical oxidation of N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide, a structurally related compound, was explored, leading to various oxidized products without cleavage of the isoxazole ring. This highlights the potential of similar compounds for chemical modifications and derivations (Adolphe-Pierre et al., 1998).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-methoxy-N,3-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8-5-4-6-9(7-8)10(12)11(2)13-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZITUZDRMDNBKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457548 | |

| Record name | N-Methoxy-N,3-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methoxy-N,3-dimethylbenzamide | |

CAS RN |

135754-82-4 | |

| Record name | N-Methoxy-N,3-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1R)-1,2,2-Trimethylcyclopentyl]benzaldehyde](/img/structure/B161248.png)

![2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B161253.png)

![2-(Pyrazin-2-yl)benzo[d]thiazole](/img/structure/B161255.png)

![(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,6',7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde](/img/structure/B161263.png)